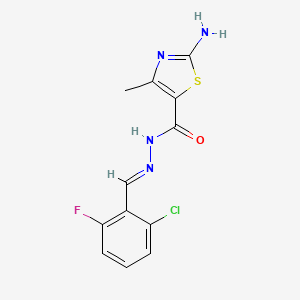

2-Amino-N'-(2-chloro-6-fluorobenzylidene)-4-methylthiazole-5-carbohydrazide

Description

2-Amino-N'-(2-chloro-6-fluorobenzylidene)-4-methylthiazole-5-carbohydrazide is a thiazole-based carbohydrazide derivative featuring a 2-chloro-6-fluorobenzylidene substituent.

The thiazole core is a common pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions. The carbohydrazide group (-CONHNH₂) enhances solubility and serves as a versatile synthon for further derivatization. The 2-chloro-6-fluorobenzylidene substituent introduces steric and electronic effects that may improve target binding or metabolic stability compared to non-halogenated analogs .

Properties

IUPAC Name |

2-amino-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN4OS/c1-6-10(20-12(15)17-6)11(19)18-16-5-7-8(13)3-2-4-9(7)14/h2-5H,1H3,(H2,15,17)(H,18,19)/b16-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGCYRXWTFSPPJ-FZSIALSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)NN=CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)N)C(=O)N/N=C/C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide typically involves the condensation of 2-amino-4-methylthiazole-5-carbohydrazide with 2-chloro-6-fluorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

2-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Biology: It is used in biological assays to study its interaction with various biomolecules and its effects on cellular processes.

Material Science: The compound is explored for its potential use in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations

Core Structure Variations :

- The imidazo[2,1-b]thiazole core in ’s compound enhances rigidity and may improve DNA intercalation, contributing to its anti-proliferative activity .

- The target compound’s simple thiazole core offers synthetic accessibility and flexibility for derivatization.

Phenyl vs. Heteroaromatic Substituents: ’s phenyl-substituted derivative showed potent activity against HepG-2 (IC50 ~1.6–1.98 μg/mL), suggesting that bulkier aromatic groups may favor interactions with hydrophobic kinase domains .

Functional Group Impact :

- Carbohydrazide vs. Carboxamide : While Dasatinib (a carboxamide) targets tyrosine kinases, the carbohydrazide group in the target compound may confer distinct solubility or metabolic profiles, enabling alternative mechanisms of action .

Structure-Activity Relationships (SAR)

Electron-Withdrawing Substituents : The chloro and fluoro groups on the benzylidene moiety may stabilize the hydrazone tautomer, enhancing binding to biological targets like kinases or DNA .

Hydrazide Flexibility : The free -NHNH₂ group allows for hydrogen bonding with enzyme active sites, a feature absent in carboxamide-based drugs like Dasatinib .

Biological Activity

2-Amino-N'-(2-chloro-6-fluorobenzylidene)-4-methylthiazole-5-carbohydrazide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antidiabetic applications. This compound's structural features suggest a promising pharmacological profile, which has been explored through various studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between 4-methylthiazole-5-carbohydrazide and 2-chloro-6-fluorobenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or DMF under controlled temperatures to optimize yield and purity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains. For example:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 18 | 20 |

| Candida albicans | 14 | 30 |

These results indicate that the compound exhibits considerable antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Antidiabetic Activity

Recent research has highlighted the potential antidiabetic effects of thiazole derivatives. In a study involving diabetic rats, administration of similar thiazole compounds resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity. The proposed mechanism includes antioxidant properties that mitigate oxidative stress associated with diabetes .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Dogan et al. (2018) demonstrated that derivatives of thiazoles, including those similar to this compound, displayed potent activity against both Gram-positive and Gram-negative bacteria. The study utilized a variety of bacterial strains to assess efficacy and found that modifications at the phenyl ring significantly influenced antibacterial potency .

- Antidiabetic Effects : In an animal model study, thiazole derivatives were shown to reverse hyperglycemia and improve lipid profiles in diabetic rats. The treatment led to a decrease in serum triglycerides and an increase in antioxidant enzyme levels, indicating a protective effect against diabetes-induced oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.